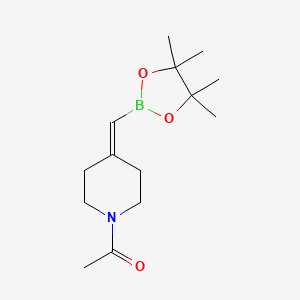
4-(6-Methoxypyridazin-3-yl)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further substituted with a methoxypyridazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methoxypyridazin-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 6-methoxypyridazine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or DMF (dimethylformamide) until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for (4-(6-Methoxypyridazin-3-yl)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methoxypyridazinyl group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: (4-(6-Methoxypyridazin-3-yl)phenyl)carboxylic acid.
Reduction: (4-(6-Methoxypyridazin-3-yl)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It can be used in the development of new agrochemicals and fine chemicals.
作用机制
The mechanism of action of (4-(6-Methoxypyridazin-3-yl)phenyl)methanol largely depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The methoxypyridazinyl group can interact with specific amino acid residues in the target protein, leading to inhibition of its function .
相似化合物的比较
Similar Compounds
(4-(6-Methoxypyridazin-3-yl)phenyl)methane: Similar structure but lacks the hydroxyl group.
(4-(6-Methoxypyridazin-3-yl)phenyl)carboxylic acid: Similar structure but has a carboxylic acid group instead of a methanol group.
(4-(6-Methoxypyridazin-3-yl)phenyl)amine: Similar structure but has an amine group instead of a methanol group.
Uniqueness
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol is unique due to the presence of both a methanol group and a methoxypyridazinyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
[4-(6-methoxypyridazin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C12H12N2O2/c1-16-12-7-6-11(13-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 |
InChI 键 |
MSTINLRNBGAINZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole](/img/structure/B15227396.png)


![5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B15227423.png)




![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B15227478.png)
![5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B15227480.png)

